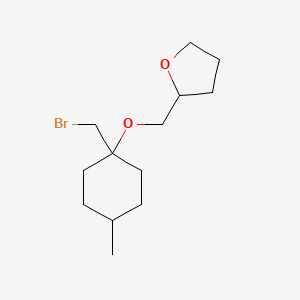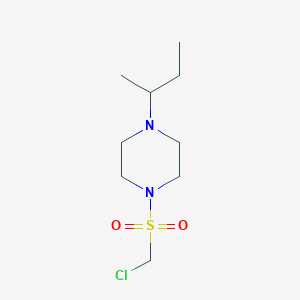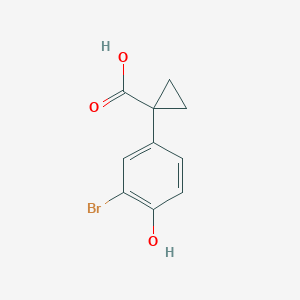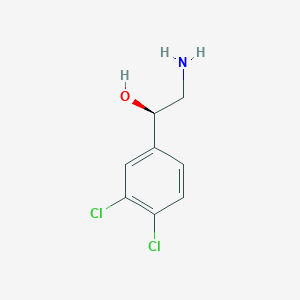![molecular formula C10H12N2O3 B13546012 6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one is a chemical compound with a unique structure that includes an amino group, a hydroxypropyl group, and a benzo[d]oxazol-2(3h)-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropylamine with a suitable benzo[d]oxazol-2(3h)-one precursor in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets. The amino and hydroxypropyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The benzo[d]oxazol-2(3h)-one core may also interact with hydrophobic pockets within the target molecules .
類似化合物との比較
Similar Compounds
6-Aminobenzoxazole: Lacks the hydroxypropyl group, making it less hydrophilic.
3-Hydroxypropylbenzoxazole: Lacks the amino group, reducing its ability to form hydrogen bonds with target molecules.
6-Amino-3-methylbenzoxazole: Contains a methyl group instead of a hydroxypropyl group, affecting its solubility and reactivity.
Uniqueness
6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one is unique due to the presence of both amino and hydroxypropyl groups, which enhance its solubility, reactivity, and ability to interact with various molecular targets. This makes it a versatile compound for research and industrial applications .
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
6-amino-3-(3-hydroxypropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O3/c11-7-2-3-8-9(6-7)15-10(14)12(8)4-1-5-13/h2-3,6,13H,1,4-5,11H2 |
InChIキー |
TYYFGKHDWLUUHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)OC(=O)N2CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


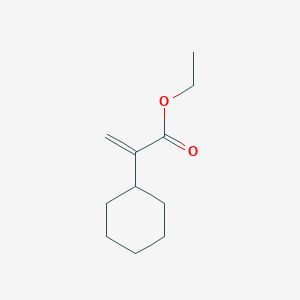

![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
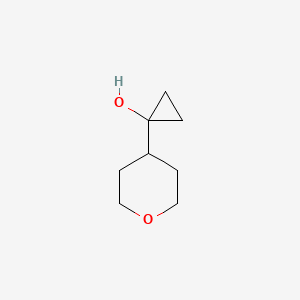
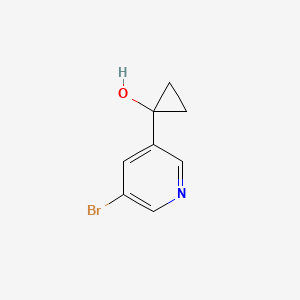
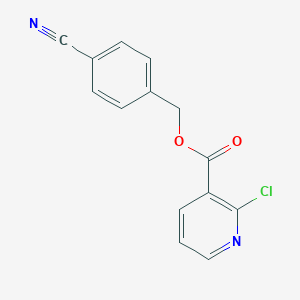

![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
